4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine
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Overview
Description
4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The trifluoromethyl group attached to the thiazole ring enhances its chemical stability and biological activity .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine are the Nuclear receptor coactivator 1 and the Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various metabolic processes.
Mode of Action
This compound acts as a selective agonist of the Peroxisome proliferator-activated receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1000-fold selectivity over PPARα and PPARγ . The binding of this compound to PPARδ recruits the coactivator PGC-1α .
Biochemical Pathways
It is known that the activation of pparδ can influence various metabolic processes, including lipid metabolism and glucose homeostasis .
Result of Action
Its activation of pparδ can potentially lead to changes in gene expression and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine typically involves the reaction of 4-methylthiazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as a pharmaceutical intermediate.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Uniqueness
4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and trifluoromethyl groups enhances its stability and activity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-3(9)11-4(10-2)5(6,7)8/h9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLGCRQAUVTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781753-01-2 |
Source
|
Record name | 4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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